![molecular formula C15H10N2O4 B2414253 2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 53555-09-2](/img/structure/B2414253.png)
2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of isoindoline-1,3-diones. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods
Research has explored various methods for synthesizing isoindole-1,3-dione derivatives, including 2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. Conventional and microwave-assisted reactions have been used for efficient synthesis of related compounds (Sena et al., 2007). Additionally, solvent-free synthesis has been employed for creating new chalcone derivatives of similar compounds (Ahamed et al., 2021).
Characterization Techniques
Structural and vibrational analysis of isoindole-1,3-dione derivatives have been conducted using techniques such as NMR spectroscopy and crystallography (Franklin et al., 2011).
Biological and Chemical Properties
Photophysical Properties
Studies have investigated the solvatochromic behavior, dipole moments, and photophysical properties of isoindole-1,3-dione derivatives, which could be relevant for applications in materials science (Akshaya et al., 2016).
Xanthine Oxidase Inhibition
Research has evaluated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, which could have implications in medical research (Gunduğdu et al., 2020).
Applications in Material Science
- Novel Syntheses and Structures: Novel synthesis methods and crystal structures of isoindole-1,3-dione derivatives have been explored, contributing to the field of organic chemistry and materials science (Anouar et al., 2019).
Mechanism of Action
Target of Action
Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline derivatives have been shown to interact with key amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s function, leading to changes in downstream signaling pathways .
Biochemical Pathways
The interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways, which play crucial roles in various neurological processes, including mood regulation and motor control .
Pharmacokinetics
In silico analysis of similar isoindoline derivatives has been used to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have shown potential in the treatment of various conditions, including parkinson’s disease . One of the compounds tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
properties
IUPAC Name |
2-(3-methylphenyl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-4-2-5-10(8-9)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFIIHIVDQMYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.